2,6-Dimethyl-4-propoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-propoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
ZVBAPPZCAFKUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 2,6 Dimethyl 4 Propoxyaniline
Strategies for the Construction of the 2,6-Dimethyl-4-propoxyphenyl Moiety
The formation of the central aromatic amine structure is a critical phase in the synthesis. Several established chemical strategies can be employed or inferred for this purpose, each starting from different precursors.
Reductive Amination of Corresponding Ketones or Aldehydes (Inferred from general aniline (B41778) synthesis)
Reductive amination is a versatile method for forming amines from carbonyl compounds. In a hypothetical pathway to 2,6-Dimethyl-4-propoxyaniline, the corresponding ketone, 2,6-dimethyl-4-propoxycyclohexanone, would serve as the starting material. This process typically involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the target aniline. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or borohydride exchange resin (BER).
A related industrial process involves the direct amination of phenolic compounds. For example, 2,6-dimethylaniline (B139824) can be synthesized from 2,6-dimethylphenol (B121312) by reacting it with ammonia at high temperatures (e.g., 300°C) and pressures in the presence of a hydrogen transfer catalyst, such as platinum or palladium on a support. google.comprepchem.com This approach could theoretically be adapted by starting with 2,6-dimethyl-4-propoxy-phenol to yield the desired product.
Reduction of Nitrated Precursors to the Aniline Functional Group
The reduction of a nitro group is one of the most common and reliable methods for preparing aromatic amines. This strategy involves the introduction of a nitro group onto the aromatic ring, which is then chemically reduced to form the amine functional group.
For the synthesis of this compound, a suitable precursor would be 2,6-dimethyl-1-nitro-4-propoxybenzene. The reduction of this intermediate can be achieved using various reagents and conditions. Catalytic hydrogenation is a widely used method, employing catalysts like Raney Nickel or palladium on carbon (Pd/C) with a hydrogen source. wikipedia.orgchemicalbook.com Chemical reducing agents are also effective. For instance, the reduction of 4-nitrophenol to 4-aminophenol can be accomplished using tin(II) chloride in an organic solvent. wikipedia.org
A specific synthesis for this compound has been documented that involves the reduction of an azo compound precursor, 2,6-dimethyl-4-propoxyazobenzene. prepchem.com The azobenzene (B91143) derivative is dissolved in ethanol (B145695) and water, and upon heating to reflux, sodium hydrosulfite (Na₂S₂O₄) is added in portions to effect the reduction. prepchem.com This process cleaves the azo linkage and reduces the nitrogen atoms to form the primary aniline, yielding this compound. prepchem.com
| Reactant | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2,6-dimethyl-4-propoxyazobenzene | Sodium hydrosulfite (Na₂S₂O₄) | 95% Ethanol, Water | Reflux | This compound | 51% |
Nucleophilic Aromatic Substitution with Subsequent Amine Formation, including Catalytic Hydrogenation Routes
Nucleophilic aromatic substitution (SNAr) provides another pathway to introduce an amino group onto an aromatic ring. wikipedia.org This reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halide. chemistrysteps.compressbooks.pub
A potential SNAr strategy for this synthesis could begin with a substrate like 1-chloro-2,6-dimethyl-4-propoxy-5-nitrobenzene. The chlorine atom, being para to the activating nitro group, would be susceptible to displacement by a nucleophile like ammonia or an ammonia equivalent. This would form 2,6-dimethyl-4-propoxy-5-nitroaniline. The final step would then be the reduction of the remaining nitro group to yield a diamine, or if the starting material was 1-chloro-2,6-dimethyl-4-propoxy-3-nitrobenzene, the reaction would yield 2,6-dimethyl-4-propoxy-3-nitroaniline, which could then be reduced to the target compound. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
Alkylation and Etherification Strategies for Propoxy Installation
Williamson Ether Synthesis for Propoxy Group Introduction
The Williamson ether synthesis is a classical and straightforward method for forming ethers. In the context of synthesizing this compound, this reaction would typically involve the O-alkylation of a phenolic precursor. A logical starting material for this route is 4-amino-3,5-dimethylphenol. nih.gov
The synthesis would proceed by deprotonating the hydroxyl group of 4-amino-3,5-dimethylphenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion would then be reacted with a propylating agent, such as 1-bromopropane or propyl iodide, to form the desired ether linkage. chemicalbook.com A significant challenge in this approach is chemoselectivity, as both the amino (-NH₂) and hydroxyl (-OH) groups can potentially be alkylated. To ensure selective O-alkylation, the amino group may require protection. One method involves reacting the aminophenol with benzaldehyde to form an imine, protecting the amino group. researchgate.net Following the protection, the Williamson ether synthesis can be performed on the hydroxyl group, and the imine is subsequently hydrolyzed to restore the free aniline. researchgate.net
| Starting Material | Key Steps | Reagents | Intermediate/Product |
|---|---|---|---|
| 4-Amino-3,5-dimethylphenol | 1. (Optional) Amine Protection 2. Deprotonation (Phenoxide formation) 3. Alkylation 4. (Optional) Deprotection | 1. Benzaldehyde 2. Base (e.g., K₂CO₃) 3. Propyl halide (e.g., 1-Bromopropane) 4. Acid/Hydrolysis | This compound |
Direct Alkylation of Phenolic Precursors Followed by Aniline Formation
An alternative strategy involves installing the propoxy group onto a phenolic precursor that already contains a functional group that can later be converted to the aniline. A suitable starting material for this pathway is 3,5-dimethyl-4-nitrophenol.
The synthesis begins with the Williamson ether synthesis on this nitrophenol. The phenolic hydroxyl group is deprotonated with a base, and the resulting phenoxide is reacted with a propyl halide to yield 2,6-dimethyl-4-propoxy-1-nitrobenzene. With the propoxy group in place, the final step is the reduction of the nitro group to the aniline. This reduction can be carried out using standard methods, such as catalytic hydrogenation with H₂ over a Pd/C catalyst, as demonstrated in the synthesis of similar alkoxy anilines. chemicalbook.commdpi.com This route avoids the issue of N-alkylation by performing the etherification before the amine group is present.
Regioselective Control in Multi-Substituted Aromatic Ring Synthesis
Achieving the specific 1-amino, 2,6-dimethyl, 4-propoxy substitution pattern on the aromatic ring is a challenge of regioselectivity. The synthesis strategy must be designed to install these groups in the correct positions, which is governed by the directing effects of the substituents that are already present on the ring during electrophilic aromatic substitution reactions.
The synthesis of polysubstituted anilines can be approached by introducing substituents onto a pre-existing aniline or by creating the aniline functionality from a precursor like a nitrobenzene derivative at a later stage. For instance, a common strategy involves the nitration of a substituted benzene (B151609), followed by reduction of the nitro group to an amine. The choice of the starting material and the sequence of reactions are critical for controlling the final arrangement of the substituents.
Ortho- and Para-Directing Effects of Existing Substituents
In electrophilic aromatic substitution, the rate and position of the incoming electrophile are dictated by the electronic properties of the substituents already attached to the benzene ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups preferentially direct incoming electrophiles to the ortho and para positions. minia.edu.egalmaaqal.edu.iqchemistrysteps.comleah4sci.com This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are more stabilized by resonance than the intermediate for meta attack. chemistrysteps.comjove.com
The substituents relevant to this compound are the methyl (-CH₃), propoxy (-OCH₂CH₂CH₃), and amino (-NH₂) groups (or its nitro precursor, -NO₂).
Methyl Group (-CH₃): As an alkyl group, it is a weak activator and an ortho, para-director. minia.edu.egalmaaqal.edu.iq It donates electron density through an inductive effect, stabilizing the carbocation intermediates at the ortho and para positions. jove.com
Alkoxy Group (-OR, e.g., Propoxy): The propoxy group is a strong activating group and an ortho, para-director. minia.edu.eg While the oxygen is electronegative (inductive withdrawal), its lone pairs can donate electron density to the ring through a powerful resonance effect, which strongly stabilizes the ortho and para intermediates. jove.com
Amino Group (-NH₂): This is one of the strongest activating groups and is also an ortho, para-director due to the resonance donation of the nitrogen's lone pair.
Nitro Group (-NO₂): In contrast, the nitro group is a strong deactivating group and a meta-director. It strongly withdraws electron density from the ring, making substitution slower. It directs to the meta position because the ortho and para intermediates are significantly destabilized. chemistrysteps.com
Given these principles, a plausible synthetic strategy would start with a molecule that can direct the substituents into the desired 2, 4, and 6 positions. For example, starting with p-cresol (4-methylphenol), one could introduce another methyl group ortho to the hydroxyl group. The strongly activating hydroxyl group would direct the incoming electrophile. Subsequent propoxylation of the hydroxyl group and then nitration would be directed by the existing alkyl and alkoxy groups to the remaining ortho/para positions, followed by reduction of the nitro group to the target aniline.
| Substituent | Type | Directing Effect | Mechanism of Effect |
| Methyl (-CH₃) | Weakly Activating | ortho, para | Inductive Effect |
| Propoxy (-OC₃H₇) | Strongly Activating | ortho, para | Resonance Effect (dominant), Inductive Effect |
| Amino (-NH₂) | Strongly Activating | ortho, para | Resonance Effect |
| Nitro (-NO₂) | Strongly Deactivating | meta | Resonance and Inductive Effects (withdrawal) |
Chemical Transformations and Derivatization Strategies of 2,6 Dimethyl 4 Propoxyaniline
N-Functionalization and Reactivity of the Aniline (B41778) Nitrogen
The lone pair of electrons on the nitrogen atom of the aniline moiety in 2,6-dimethyl-4-propoxyaniline makes it a primary site for nucleophilic attack. However, the reactivity of this amino group is significantly modulated by the steric bulk of the adjacent methyl groups.
Mono-N-Alkylation and Di-N-Alkylation Reactions, including Steric Hindrance Effects from Ring Substituents
The introduction of alkyl groups onto the nitrogen atom of this compound is a plausible transformation, though challenged by steric hindrance. The two methyl groups flanking the amino group impede the approach of alkylating agents. Consequently, forcing reaction conditions, such as high temperatures and the use of highly reactive alkylating agents, may be necessary to achieve N-alkylation.
Mono-N-alkylation is generally more feasible than di-N-alkylation. The introduction of the first alkyl group further increases the steric congestion around the nitrogen, making the second alkylation step significantly more difficult. The choice of alkylating agent is crucial; smaller, more reactive agents like methyl iodide or dimethyl sulfate (B86663) would be more effective than bulkier ones.
For instance, in the synthesis of the local anesthetic Lidocaine, the structurally related 2,6-dimethylaniline (B139824) is first acylated and then the resulting amide is N-alkylated. This two-step approach circumvents the direct N-alkylation of the sterically hindered aniline. A similar strategy could be employed for this compound to achieve N-alkylation.
Table 1: Predicted Outcome of N-Alkylation of this compound
| Alkylating Agent | Expected Product | Predicted Reactivity |
|---|---|---|
| Methyl Iodide | 2,6-Dimethyl-N-methyl-4-propoxyaniline | Mono-alkylation may occur under forcing conditions. |
| Ethyl Bromide | 2,6-Dimethyl-N-ethyl-4-propoxyaniline | Reaction is expected to be slow and low-yielding due to increased steric bulk. |
| Isopropyl Iodide | N-Isopropyl-2,6-dimethyl-4-propoxyaniline | Very low to no reactivity expected due to significant steric hindrance. |
Acylation and Sulfonylation of the Amine Group
Acylation of the amino group in this compound with acyl halides or anhydrides is a more readily achievable transformation compared to N-alkylation. The planar geometry of the acylating agent allows for a more favorable approach to the nucleophilic nitrogen despite the ortho-methyl groups. This reaction is synthetically valuable as it converts the basic amino group into a neutral amide, which can alter the compound's chemical and physical properties. The synthesis of Lidocaine, for example, involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. A similar reaction with this compound would be expected to proceed with reasonable efficiency.
Sulfonylation, the reaction with sulfonyl chlorides, is also a viable N-functionalization strategy. While sterically hindered anilines can be challenging substrates for sulfonylation, the reaction is generally feasible. The resulting sulfonamide is a stable functional group that can significantly influence the biological activity of the parent molecule.
Electrophilic N-Substitution Reactions
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and propoxy groups. However, the regioselectivity of these reactions is influenced by a combination of electronic and steric effects.
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity Considerations (e.g., nitration on related propoxyanilines)
The amino and propoxy groups are both ortho-, para-directing. In this compound, the positions ortho to the propoxy group (positions 3 and 5) are also meta to the amino group, and the positions ortho to the amino group are blocked by the methyl groups. The para position relative to the amino group is occupied by the propoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the propoxy group (positions 3 and 5).
Considering the nitration of related 4-alkoxyanilines, the incoming nitro group typically substitutes at the position ortho to the more strongly activating amino group. However, in the case of this compound, these positions are sterically hindered. Therefore, nitration is expected to occur at the less sterically hindered positions 3 and 5, which are ortho to the propoxy group and meta to the amino group. The directing effect of the propoxy group would favor substitution at these positions.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Halogenation of the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions. Bromination or chlorination of this compound is expected to occur at the 3 and/or 5 positions, guided by the directing effects of the amino and propoxy groups and the steric influence of the methyl groups.
Once halogenated, the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The success of these coupling reactions would depend on the steric environment around the halogen atom. While the ortho-methyl groups are not directly adjacent to the 3 and 5 positions, they can still exert some steric influence on the approach of the bulky catalyst and coupling partners. Nevertheless, with appropriate ligand and catalyst selection, these transformations are generally feasible for sterically hindered substrates.
Table 2: Potential Cross-Coupling Reactions of Halogenated this compound
| Halogenated Substrate | Coupling Partner | Reaction Type | Expected Product |
|---|---|---|---|
| 3-Bromo-2,6-dimethyl-4-propoxyaniline | Phenylboronic acid | Suzuki Coupling | 2,6-Dimethyl-3-phenyl-4-propoxyaniline |
Advanced Derivatization for Probe and Ligand Development
The structural scaffold of this compound offers a versatile platform for the development of sophisticated molecular tools, including probes for biochemical investigations and custom-designed ligands for metal coordination. The primary amino group serves as a key functional handle for introducing moieties that impart specific functionalities, such as photoreactivity or metal-chelating capabilities. The flanking methyl groups provide steric influence that can be strategically exploited to control the conformation and binding properties of the resulting derivatives, while the propoxy group can modulate lipophilicity and solubility.
Synthesis of Photoreactive Derivatives for Photoaffinity Labeling Applications
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules within biological systems, such as proteins or nucleic acids. mdpi.com This method involves a "photoaffinity probe," which typically consists of a pharmacophore (the molecule of interest), a photoreactive group, and often a reporter tag for detection or enrichment. mdpi.com Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived intermediate that forms a stable covalent bond with nearby molecules, thus permanently tagging the biological target. nih.gov
While specific photoaffinity probes derived directly from this compound are not extensively documented in dedicated studies, its aniline structure is amenable to well-established synthetic routes for incorporating common photoreactive groups. The primary strategies would involve derivatization of the aniline's amino group to introduce aryl azides, benzophenones, or diazirines. nih.gov
Aryl Azide (B81097) Derivatives: Aryl azides are a common class of photolabels. The synthesis of an azido (B1232118) derivative of this compound could be envisioned through a multi-step process. A plausible route involves the diazotization of the amino group of this compound with nitrous acid to form a diazonium salt, which can then be treated with sodium azide to yield the corresponding aryl azide. Upon photolysis, the aryl azide releases dinitrogen gas to generate a highly reactive nitrene intermediate, which can undergo a variety of insertion reactions to form a covalent link with the target molecule.
Benzophenone (B1666685) Derivatives: Benzophenone is another widely used photophore, valued for its chemical stability in the dark. mdpi.com A benzophenone-containing probe could be synthesized by coupling the amino group of this compound with a benzophenone derivative bearing a carboxylic acid, such as 4-benzoylbenzoic acid. This reaction, typically mediated by a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), would form a stable amide bond, linking the benzophenone moiety to the aniline scaffold. When irradiated with UV light (around 350 nm), the benzophenone carbonyl group is excited to a triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent carbon-carbon bond between the probe and its target. mdpi.com
Diazirine Derivatives: Diazirines are the smallest photoreactive groups, which is a significant advantage as it minimizes potential steric interference with the molecule's natural binding interactions. wikipedia.org These groups are converted into reactive carbenes upon UV irradiation. wikipedia.org Incorporating a diazirine would likely involve coupling this compound with a pre-formed, diazirine-containing building block, such as a carboxylic acid derivative. For example, 3-(trifluoromethyl)-3-(m-carboxyphenyl)diazirine could be attached via amide bond formation. The resulting carbene is highly reactive and can insert into various chemical bonds, including C-H, N-H, and O-H bonds. wikipedia.org
The choice of photoreactive group is critical and depends on the specific application, as each has distinct advantages and disadvantages.
| Photoreactive Group | Reactive Intermediate | Typical Activation Wavelength | Advantages | Disadvantages |
|---|---|---|---|---|
| Aryl Azide | Nitrene | 254-300 nm | High reactivity; relatively small size. | Can be unstable; may rearrange; longer wavelength activation is preferred to avoid protein damage. nih.gov |
| Benzophenone | Triplet Ketone | 350-360 nm | Chemically stable in the dark; longer activation wavelength minimizes damage to biological samples; preferentially reacts with C-H bonds. mdpi.com | Large, bulky size may interfere with binding; requires longer irradiation times. mdpi.com |
| Diazirine | Carbene | 350-380 nm | Very small size, minimizing steric hindrance; highly reactive carbene can insert into a wide range of bonds. wikipedia.org | Synthesis can be complex; potential for side reactions with diazo isomers. nih.gov |
Incorporation into Chelatable Ligand Architectures
The this compound scaffold is a suitable building block for constructing ligands capable of forming stable complexes with metal ions. The aniline nitrogen can act as a donor atom (a Lewis base), and further derivatization can introduce additional donor atoms (e.g., oxygen, nitrogen, sulfur) to create multidentate chelating agents. A chelate is a complex formed when a ligand, known as a chelator, binds to a central metal ion at two or more points.
Schiff Base Ligands: A primary route for incorporating this compound into a ligand framework is through the formation of Schiff bases (or imines). This involves the condensation reaction between the primary amino group of the aniline and an aldehyde or ketone. By selecting an aldehyde that contains other donor groups, multidentate ligands can be readily synthesized. For instance, reacting two equivalents of this compound with one equivalent of a dialdehyde (B1249045), such as terephthalaldehyde, would produce a tetradentate ligand with two imine nitrogens and two aniline nitrogens available for coordination. The steric bulk provided by the two methyl groups adjacent to the aniline nitrogen would significantly influence the resulting metal complex's coordination geometry, potentially favoring distorted tetrahedral or square planar arrangements and preventing the formation of simple polymeric structures.
Incorporation into Macrocycles: The molecule can also serve as a precursor in the synthesis of macrocyclic ligands, such as aza-crown ethers or cyclophanes. Template synthesis, where a metal ion directs the cyclization reaction, is a common strategy. For example, this compound could be reacted with a di-acid chloride or a di-epoxide in a high-dilution environment to promote intramolecular cyclization, yielding a macrocycle where the aniline nitrogen is part of the ring structure. Such macrocyclic ligands are of great interest due to their ability to selectively bind specific metal ions based on the size of the macrocyclic cavity and the nature of the donor atoms.
The design of these ligands allows for the fine-tuning of electronic and steric properties to achieve desired coordination behavior and stability with various metal ions.
| Ligand Type | Synthetic Strategy | Potential Donor Atoms | Potential Metal Ions | Key Structural Feature |
|---|---|---|---|---|
| Schiff Base (Bidentate) | Condensation with salicylaldehyde | N (imine), O (phenolic) | Cu(II), Ni(II), Co(II), Zn(II) | Forms a stable six-membered chelate ring with the metal ion. |
| Schiff Base (Tetradentate) | Condensation with a dialdehyde (e.g., glyoxal) | N, N' (imines) | Transition metals (e.g., Fe, Mn, Ru) | Can encapsulate a metal ion in a planar or near-planar coordination environment. |
| Aza-macrocycle | Cyclization with di-electrophiles (e.g., bis(2-chloroethyl) ether) | N (aniline), O/N/S (from linker) | Alkali metals, alkaline earth metals, transition metals | Cavity size determines metal ion selectivity. |
| Amide-based Ligand | Acylation with dicarboxylic acids (e.g., oxalic acid) | N (amide), O (carbonyl) | Lanthanides, Actinides | Flexible backbone allows for coordination to larger metal ions. |
Advanced Spectroscopic Characterization and Analytical Methodologies for 2,6 Dimethyl 4 Propoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure of 2,6-Dimethyl-4-propoxyaniline. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.in Due to the molecule's symmetry, simplified spectra are expected.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is particularly useful for mapping the spin system of the n-propoxy group (CH₃-CH₂-CH₂-O). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is vital for connecting the different fragments of the molecule, for instance, by showing correlations from the propoxy protons to the aromatic ring carbons and from the methyl protons to the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -NH₂ | ~3.5 (broad s) | - | C1, C2, C6 |
| C1-NH₂ | - | ~145 | - |
| C2, C6-CH₃ | ~2.1 (s) | ~18 | C1, C2/C6, C3/C5 |
| C3, C5-H | ~6.5 (s) | ~115 | C1, C3/C5, C4 |
| C4-O | - | ~152 | - |
| -O-CH₂- | ~3.8 (t) | ~70 | C4, -CH₂-CH₃ |
| -CH₂-CH₂- | ~1.7 (sextet) | ~23 | -O-CH₂, -CH₃ |
| -CH₂-CH₃ | ~1.0 (t) | ~11 | -O-CH₂, -CH₂-CH₂- |
Advanced NMR Techniques for Conformational Analysis and Dynamics
The conformation of this compound is significantly influenced by the steric hindrance imposed by the two methyl groups positioned ortho to the amino group. These bulky groups can restrict the rotation of both the amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) substituents.
Advanced NMR techniques can probe these conformational features. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons. For instance, NOE correlations between the protons of the ortho-methyl groups and the amine protons could provide insights into the preferred orientation of the amino group. Similarly, correlations between the aromatic protons (at C3 and C5) and the methylene (B1212753) protons of the propoxy group (-O-CH₂) could help define the rotational preference of the ether linkage.
Variable-temperature (VT) NMR studies can be employed to investigate the dynamics of bond rotation. At low temperatures, the rotation around the C-N and C-O bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct conformers. The energy barriers for these rotational processes can be calculated from the coalescence temperature of the signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Elucidation of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to display a series of distinct bands corresponding to the vibrations of its specific functional groups. For primary aromatic amines, characteristic N-H stretching vibrations are typically observed. orgchemboulder.com
N-H Vibrations : Primary amines (R-NH₂) show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com
C-N Stretching : The aromatic C-N stretching vibration typically appears as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-O-C Stretching : The asymmetric stretching of the aryl-alkyl ether linkage is expected to produce a strong absorption band around 1200-1275 cm⁻¹, while the symmetric stretch appears at a lower frequency, typically 1020-1075 cm⁻¹.
Aromatic Ring Vibrations : C-H stretching vibrations on the aromatic ring occur above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org
Alkyl C-H Vibrations : The C-H stretching vibrations of the methyl and propoxy groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amino (-NH₂) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic C-N | Stretch | 1250 - 1335 |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl (CH₃, C₃H₇) C-H | Stretch | 2850 - 2960 |
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. acs.orgarxiv.org This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for trace analysis.
For this compound, the SERS effect would likely be mediated by the interaction of the lone pair of electrons on the nitrogen atom of the amino group with the plasmonic metal surface. acs.orgresearchgate.net This chemical interaction, along with electromagnetic enhancement from the nanoparticles, can lead to a significant increase in the intensity of the Raman bands. The SERS spectrum can provide a unique vibrational fingerprint of the molecule, enabling its selective detection in complex matrices. The affinity of the aromatic amine for the metal surface can be influenced by factors such as pH, which affects the protonation state of the amino group. acs.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and electronic structure.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the substituted benzene (B151609) ring. The aniline (B41778) chromophore typically exhibits two main absorption bands corresponding to π → π* transitions. The presence of the amino, propoxy, and dimethyl groups, all of which are electron-donating auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The electronic absorption of substituted anilines can be sensitive to pH, as protonation of the amino group alters the electronic structure of the chromophore. researchgate.net
Investigation of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound, like other substituted anilines, is characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino group. The primary electronic transitions are typically the π → π* and n → π* transitions. The propoxy and dimethyl groups on the aniline ring significantly influence these transitions through electronic and steric effects.
The propoxy group at the para position is an electron-donating group, which increases the electron density of the benzene ring through resonance. This extended conjugation, involving the lone pair of electrons on the oxygen atom, generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted aniline. The two methyl groups at the ortho positions (2 and 6) introduce steric hindrance, which can cause the amino group to twist out of the plane of the benzene ring. This twisting can disrupt the conjugation between the nitrogen lone pair and the aromatic π-system, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands. The interplay of these electronic and steric effects determines the final absorption characteristics of the molecule.
Based on studies of similarly substituted anilines, the main absorption bands for this compound in a non-polar solvent are expected in the UV region.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* (Primary) | ~240 - 260 | ~8,000 - 12,000 |
Quantum Yield and Lifetime Measurements for Fluorescent Derivatives
While this compound itself may not be strongly fluorescent, its derivatives can exhibit significant fluorescence. The fluorescence properties, specifically the quantum yield (Φf) and lifetime (τf), are highly dependent on the molecular structure and the solvent environment. The electron-donating propoxy group can enhance fluorescence by increasing the electron density of the aromatic system. However, the steric hindrance from the ortho-dimethyl groups can lead to rotational freedom of the amino group, which often provides a non-radiative decay pathway, thereby quenching fluorescence and reducing the quantum yield and lifetime.
For fluorescent derivatives of this compound, where fluorescence is a key feature, structural modifications would likely be introduced to restrict this rotational freedom. The quantum yield and fluorescence lifetime are critical parameters for characterizing the efficiency of the fluorescence process.
Table 2: Hypothetical Fluorescence Data for a Fluorescent Derivative of this compound
| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
|---|---|---|
| Cyclohexane | 0.35 | 2.5 |
| Dichloromethane | 0.28 | 2.1 |
| Acetonitrile | 0.15 | 1.4 |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with the molecular formula C₁₁H₁₇NO, HRMS can confirm this composition by providing a highly accurate mass measurement.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |
|---|---|---|
| C₁₁H₁₇NO | 179.13101 | [M]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of protonated this compound ([M+H]⁺) can be predicted based on the fragmentation of similar aniline derivatives. Common fragmentation pathways for such compounds involve cleavages of the ether bond and losses of small neutral molecules from the alkyl chain.
A plausible fragmentation pathway would involve the loss of a propylene (B89431) molecule (C₃H₆) from the propoxy group via a McLafferty-type rearrangement, leading to a prominent fragment ion. Subsequent fragmentations could involve the loss of methyl radicals or other small neutral species.
Table 4: Predicted MS/MS Fragmentation Data for [C₁₁H₁₇NO + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 180.14 | 138.09 | C₃H₆ (Propene) | [HOC₆H₂(CH₃)₂NH₂]⁺ |
| 180.14 | 165.12 | CH₃ | [C₁₀H₁₄NO]⁺ |
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For a sample of this compound, XPS would be used to identify the presence of carbon, nitrogen, and oxygen and to probe their chemical environments.
The binding energy of the N 1s core electron is particularly informative. For an amino group in an aniline derivative, the N 1s binding energy is typically observed in the range of 399 to 401 eV. The exact value can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating propoxy and methyl groups would be expected to slightly decrease the N 1s binding energy compared to unsubstituted aniline.
Table 5: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| C | 1s | ~285.0 | C-C, C-H (Aromatic and alkyl) |
| C | 1s | ~286.5 | C-O, C-N |
| N | 1s | ~399.5 - 400.5 | Aromatic Amine (-NH₂) |
Auger Electron Spectroscopy (AES) for Surface Chemical Analysis
Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a sample. carleton.edufiveable.me The technique involves bombarding the sample surface with a focused beam of primary electrons, which causes the emission of characteristic "Auger electrons" from the atoms within the sample. surfacesciencewestern.comcityu.edu.hk The kinetic energy of these emitted Auger electrons is unique to each element, allowing for precise elemental identification. wikipedia.org Due to the shallow escape depth of Auger electrons, typically 0.5 to 5 nanometers, AES provides information exclusively about the surface region, making it an ideal tool for analyzing surface purity, thin films, and interfacial chemistry. fiveable.mesurfacesciencewestern.com
For the compound this compound, AES analysis would be employed to verify the elemental composition and purity of the sample's surface. The technique is capable of detecting all constituent elements except for hydrogen and helium. carleton.edu Therefore, an AES spectrum of a pure this compound sample would exhibit distinct peaks corresponding to carbon (C), nitrogen (N), and oxygen (O).
The primary analytical outcomes from an AES study of this compound would include:
Qualitative Elemental Analysis : The presence of Auger peaks at the characteristic kinetic energies for carbon, nitrogen, and oxygen would confirm the elemental makeup of the compound on the surface. chemistnotes.com The primary Auger transitions expected are the KLL transitions for all three elements. carleton.edu
Quantitative Compositional Analysis : By measuring the intensity of the Auger peaks and applying appropriate sensitivity factors, the relative atomic concentration of C, N, and O on the surface can be determined. carleton.edu For an ideal, pure surface of this compound (C₁₁H₁₇NO), the theoretical atomic concentrations of the detectable elements (C, N, O) would be approximately 84.6% for carbon, 7.7% for nitrogen, and 7.7% for oxygen. Deviation from these values could indicate surface contamination or degradation.
Surface Purity Assessment : AES is exceptionally effective at identifying surface contaminants. The absence of peaks from other elements would confirm the high purity of the surface. Conversely, the presence of unexpected elements would indicate impurities adsorbed on the surface.
Chemical State Information : Subtle shifts in the kinetic energy and changes in the shape of the Auger peaks can provide information about the chemical bonding environment of the atoms. chemistnotes.com For instance, the shape of the Carbon KLL peak can sometimes differentiate between carbon in various states, such as C-C bonds in the aromatic ring, C-N bonds, and C-O bonds of the propoxy group.
A more advanced application, Scanning Auger Microscopy (SAM), combines AES with scanning electron microscopy (SEM) capabilities. uni-due.de SAM can generate high-resolution elemental maps of a surface, revealing the spatial distribution of carbon, nitrogen, and oxygen. nffa.eu For a homogeneous sample of this compound, these maps would show a uniform distribution. However, if phase segregation or localized contamination were present, SAM would clearly visualize these heterogeneities. uni-due.de Furthermore, AES can be combined with ion sputtering to perform depth profiling, which systematically removes surface layers to analyze the elemental composition as a function of depth. universallab.orgwikipedia.org
The following table summarizes the expected results from an AES analysis of a pure this compound surface.
| Element | Auger Transition | Typical Kinetic Energy (eV) | Theoretical Atomic Concentration (%)* |
| Carbon (C) | KLL | 272 | 84.6% |
| Nitrogen (N) | KLL | 379 | 7.7% |
| Oxygen (O) | KLL | 503 | 7.7% |
Note: Theoretical atomic concentration is calculated based on the molecular formula C₁₁H₁₇NO, excluding hydrogen which is not detectable by AES. Kinetic energy values are the principal energies for the KLL transitions and can vary slightly based on the chemical environment and instrument calibration. molecularspray.co.uk
Crystallographic Analysis and Solid State Structural Elucidation
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal.
Precision Determination of Molecular Geometry and Bond Parameters
Should experimental data become available, it would be presented in a format similar to the illustrative table below:
Table 1: Illustrative Bond Lengths and Angles for 2,6-Dimethyl-4-propoxyaniline This table is for illustrative purposes only and does not represent published experimental data.
| Bond/Angle | Parameter | Value |
|---|---|---|
| Bond Lengths | ||
| C(ar)-C(ar) | Å | 1.38 - 1.40 |
| C(ar)-N | Å | ~1.41 |
| C(ar)-O | Å | ~1.37 |
| O-C(propyl) | Å | ~1.43 |
| C(propyl)-C(propyl) | Å | ~1.52 |
| C(ar)-C(methyl) | Å | ~1.51 |
| Bond Angles | ||
| C-N-H | ° | ~110 - 113 |
| C-O-C | ° | ~118 |
Analysis of Conformational Isomers and Torsional Angles
Molecules with rotatable bonds, such as the propoxy group and the amine group in this compound, can exist in different spatial arrangements known as conformations. SCXRD analysis can identify the preferred conformation of the molecule in the solid state by determining the torsional angles around these rotatable bonds. The steric hindrance imposed by the two methyl groups ortho to the aniline (B41778) nitrogen is expected to significantly influence the orientation of the amine group relative to the aromatic ring.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. mdpi.comnih.gov For this compound, the amine group can act as a hydrogen bond donor, while the oxygen of the propoxy group and the aromatic ring can act as hydrogen bond acceptors. The elucidation of these interactions is crucial for understanding the stability and physical properties of the crystalline material. mdpi.com
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is particularly useful for phase identification and the study of polymorphism. researchgate.net PXRD involves the analysis of a polycrystalline sample, providing a diffraction pattern that is characteristic of the crystalline phases present.
Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. A PXRD analysis of this compound would be essential to determine if it crystallizes in multiple forms under different conditions. Each polymorph would produce a unique PXRD pattern, allowing for their identification and characterization.
Should different polymorphic forms be identified, their crystallographic data would be summarized as in the illustrative table below:
Table 2: Illustrative Crystallographic Data for Hypothetical Polymorphs of this compound This table is for illustrative purposes only and does not represent published experimental data.
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123 | 12.345 |
| b (Å) | 8.456 | 9.876 |
| c (Å) | 14.789 | 7.654 |
| α (°) | 90 | 90 |
| β (°) | 95.67 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1258.9 | 932.1 |
| Z | 4 | 4 |
Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Propoxyaniline
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods provide a detailed description of the electronic landscape of 2,6-Dimethyl-4-propoxyaniline.
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy arrangement, or ground state. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Commonly used functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are employed to solve the electronic structure. ijcce.ac.ir The optimization process for this compound would reveal key structural features, such as the pyramidalization of the nitrogen atom in the amino group and the orientation of the propoxy and methyl groups relative to the aniline (B41778) ring. umn.edu The electronic properties, including the distribution of electron density, molecular orbital shapes, and energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), are also determined. physchemres.orgjmaterenvironsci.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and electronic transition properties. jmaterenvironsci.com
Below is an illustrative table of optimized geometric parameters that would be obtained for this compound using a DFT method like B3LYP/6-311G(d,p).
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.40 Å |
| C-O (Aromatic) | ~1.37 Å | |
| O-C (Propoxy) | ~1.43 Å | |
| Bond Angle | C-N-H | ~112° |
| C-O-C | ~118° | |
| Dihedral Angle | C-C-N-H | Variable (Inversion) |
| C-C-O-C | ~0° or ~180° (Planar/Antiplanar) |
Note: The values in this table are representative and based on calculations for structurally similar substituted anilines and anisoles.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
A significant strength of QM calculations is the ability to predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. ruc.dk
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Calculations would be performed on the optimized geometry of this compound to compute the isotropic shielding values for each nucleus. nih.gov These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. ruc.dk This theoretical data helps in the unambiguous assignment of complex experimental NMR spectra. youtube.com
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net This involves calculating the second derivatives of the energy with respect to atomic displacements. huntresearchgroup.org.uk The resulting frequencies often have a systematic error due to the harmonic approximation, which can be corrected using empirical scaling factors. core.ac.uk A theoretical vibrational analysis for this compound would identify characteristic modes, such as N-H stretching, C-O-C stretching of the ether, and aromatic C-H bending. materialsciencejournal.org
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). physchemres.org For this compound, these calculations would likely reveal π→π* transitions characteristic of substituted aromatic systems.
An example of predicted spectroscopic data is shown below.
| Spectroscopy Type | Feature | Predicted Value |
| ¹³C NMR | C-NH₂ | ~145 ppm |
| ¹³C NMR | C-O | ~155 ppm |
| ¹H NMR | N-H | ~3.5-4.5 ppm |
| IR Frequency | N-H Stretch | ~3400-3500 cm⁻¹ |
| IR Frequency | C-O-C Stretch | ~1250 cm⁻¹ |
| UV-Vis (TD-DFT) | λ_max | ~290-310 nm |
Note: These values are illustrative, based on typical ranges for substituted anilines and alkoxybenzenes.
Calculation of Energetic Profiles for Proposed Reaction Pathways and Transition States
QM calculations are instrumental in mapping out the energetic landscape of chemical reactions. For this compound, this could involve studying its synthesis or subsequent reactions, such as electrophilic aromatic substitution or oxidation. By optimizing the structures of reactants, products, intermediates, and, crucially, transition states, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. This theoretical approach allows for the investigation of reaction mechanisms that may be difficult to probe experimentally. ruc.dk
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, their computational cost limits them to relatively small systems or short timescales. For studying larger-scale phenomena like conformational flexibility and intermolecular interactions, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable.
Conformational Space Exploration of Flexible Side Chains (e.g., Propoxy Group)
The propoxy group of this compound is flexible, with multiple rotatable bonds (C-O, C-C). This flexibility means the molecule can exist in various conformations, each with a different energy. Molecular mechanics, which uses a classical force field to describe the energy of a molecule as a function of its geometry, is well-suited for exploring this conformational space.
Systematic or stochastic conformational searches can identify low-energy conformers. For the propoxy group, key dihedral angles would be rotated to map the potential energy surface. Such analysis would likely show that staggered conformations are energetically favored over eclipsed ones, and steric hindrance between the propoxy group and the ortho-methyl groups would significantly influence the preferred orientations. rsc.org
Intermolecular Interaction Analysis in Solution or Crystal Lattices
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal how the molecule interacts with its environment. bohrium.com This includes the formation and dynamics of hydrogen bonds between the amino group and solvent molecules, as well as van der Waals interactions. acs.org Analysis of the simulation trajectory can yield properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such simulations are critical for understanding solubility, aggregation, and how the molecule behaves in a condensed phase, which is often more relevant to practical applications than the isolated gas-phase state studied by QM. researchgate.net
Advanced Computational Methodologies
Advanced computational methodologies provide deep insights into the electronic structure, excited-state behavior, and bonding characteristics of molecules like this compound. These theoretical models are essential for interpreting experimental data and predicting molecular properties with high accuracy.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netarxiv.org It has become a standard tool for computing properties related to optical absorption and emission spectra. rsc.org The formalism extends the concepts of ground-state Density Functional Theory (DFT) to time-dependent phenomena, allowing for the calculation of excitation energies and transition probabilities. arxiv.org
For this compound, TDDFT calculations can elucidate the nature of its low-lying electronic transitions. The presence of electron-donating groups—two methyl groups at the ortho positions and a propoxy group at the para position—is expected to significantly influence the electronic structure compared to unsubstituted aniline. These substituents raise the energy of the highest occupied molecular orbital (HOMO), which is primarily localized on the aniline ring and the nitrogen atom. This typically leads to a red-shift (lower energy) in the π → π* electronic transitions. nih.gov
TDDFT calculations can provide detailed information about these transitions, including vertical excitation energies, oscillator strengths (which relate to the intensity of absorption bands), and the character of the excited states (e.g., identifying them as HOMO→LUMO transitions). nih.gov The accuracy of TDDFT results depends on the choice of the exchange-correlation functional, and various functionals may be employed to benchmark the results against experimental data where available. nih.gov
Table 1: Illustrative TDDFT Calculated Excited State Properties for this compound Note: This table presents hypothetical data typical for a substituted aniline to illustrate the output of TDDFT calculations. Actual values would require specific quantum chemical computations.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 4.10 | 0.085 | HOMO → LUMO (95%) | π → π |
| S2 | 4.95 | 0.015 | HOMO-1 → LUMO (88%) | π → π |
| S3 | 5.30 | 0.650 | HOMO → LUMO+1 (92%) | π → π* |
Hybrid QM/MM Approaches for Complex Chemical Systems
To accurately model the behavior of this compound in a realistic chemical environment, such as in a solvent or within a biological macromolecule, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. unibo.itnih.gov These approaches partition the system into two regions: a core region treated with high-level quantum mechanics (QM) and the surrounding environment treated with a computationally less expensive molecular mechanics (MM) force field. cecam.org
In a typical QM/MM simulation of this compound, the molecule itself would constitute the QM region. This allows for an accurate description of its electronic structure and how it changes upon electronic excitation. The solvent molecules or surrounding protein residues would form the MM region, described by classical potentials. unipi.it This multiscale approach makes it computationally feasible to study large, complex systems without sacrificing accuracy in the region of interest. cecam.org
The QM/MM methodology is particularly valuable for studying how the environment affects the excited-state properties calculated by TDDFT. unibo.it The electrostatic interactions between the QM region (this compound) and the MM environment can polarize the electron density of the molecule, leading to shifts in its absorption and emission spectra (solvatochromism). By performing TDDFT calculations within a QM/MM framework, one can predict these shifts and gain a more complete understanding of the molecule's photophysical behavior in condensed phases. unibo.itunipi.it
Quantum Chemical Topology (QCT) Analysis (e.g., AIM, NCI) for Bonding Characterization
Quantum Chemical Topology (QCT) is a collection of methods that analyze scalar fields derived from quantum chemical calculations to extract chemically meaningful information about bonding and intermolecular interactions. researchgate.netsciencesconf.org Two of the most prominent QCT methods are the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r). researchgate.net The analysis locates critical points (CPs) in the electron density where the gradient is zero. sciencesconf.orgmalta-consolider.com Of particular importance are the bond critical points (BCPs) found between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.
For this compound, QTAIM can be used to:
Characterize the covalent bonds within the molecule (e.g., C-N, C-C, C-O).
Evaluate the degree of bond ellipticity to assess π-character.
Quantify the strength and nature of intramolecular interactions.
The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are key descriptors. A high ρ(r) value indicates a significant accumulation of charge, characteristic of covalent bonds. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r) < 0, covalent bonds) and closed-shell interactions (∇²ρ(r) > 0, ionic bonds, van der Waals interactions). malta-consolider.com
Table 2: Illustrative QTAIM Parameters for Selected Bonds in this compound Note: This table presents hypothetical data based on typical values for organic molecules to illustrate the output of a QTAIM analysis.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| C(ring)-N | 0.275 | -0.650 | Polar Covalent |
| C(ring)-C(ring) | 0.310 | -0.820 | Covalent (Aromatic) |
| C(ring)-O | 0.240 | -0.510 | Polar Covalent |
Non-Covalent Interactions (NCI) Analysis: The NCI index is a powerful tool for visualizing and characterizing weak, non-covalent interactions in real space. researchgate.net It is based on the electron density and its derivatives. NCI analysis generates 3D plots that highlight regions of space involved in interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. Different types of interactions are distinguished by color-coding the resulting isosurfaces based on the sign of the second eigenvalue of the electron density Hessian matrix.
Applications and Advanced Materials Science Involving 2,6 Dimethyl 4 Propoxyaniline As a Chemical Building Block
Polymer Chemistry and Monomer Applications
The unique structure of 2,6-dimethyl-4-propoxyaniline, featuring a sterically hindered amino group and an electron-donating propoxy substituent, makes it an intriguing monomer for the synthesis of novel polymers. These structural characteristics are anticipated to impart distinct properties to the resulting materials, such as enhanced solubility and modified electrochemical behavior, when compared to unsubstituted polyaniline.
While the direct synthesis of poly(this compound) is not extensively documented in the literature, its preparation can be postulated based on established methods for synthesizing substituted polyanilines. doi.orgresearchgate.netijcmas.comias.ac.in The most probable route would be through oxidative polymerization, a common technique for creating conjugated polymers from aniline (B41778) derivatives. researchgate.netnih.gov
In a typical synthesis, this compound would be dissolved in an acidic medium, such as 1 M hydrochloric acid, and the solution would be cooled to between 0 and 5°C. An oxidizing agent, commonly ammonium (B1175870) persulfate, dissolved in the same acidic solution, would then be added dropwise to initiate polymerization. ias.ac.inrroij.com The reaction progress is often indicated by a distinct color change, and the resulting polymer precipitates out of the solution. The solid polymer is then collected, washed, and dried.
The characterization of the synthesized poly(this compound) would involve a suite of analytical techniques to determine its structure, thermal properties, and conductivity.
Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy would be employed to confirm the polymer structure, with expected characteristic peaks corresponding to the quinoid and benzenoid rings, C-N stretching, and the aromatic C-H bending modes. researchgate.nettandfonline.com Ultraviolet-visible (UV-Vis) spectroscopy would reveal the electronic transitions within the polymer, providing insights into its conjugation and oxidation state. tandfonline.com
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be used to evaluate the thermal stability of the polymer. Substituted polyanilines often exhibit distinct thermal decomposition profiles and glass transition temperatures. doi.orgresearchgate.net
Conductivity Measurements: The electrical conductivity of the polymer, a key property of polyanilines, would be measured using a standard four-probe method. The conductivity is expected to be influenced by the steric hindrance from the methyl groups and the electronic effect of the propoxy group. doi.org
The presence of the 2,6-dimethyl and 4-propoxy groups is anticipated to significantly enhance the solubility of the polymer in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process due to its insolubility. doi.orgias.ac.in
Table 1: Expected Properties of Poly(this compound) Based on Analogous Substituted Polyanilines
| Property | Expected Characteristic | Rationale based on Analogous Polymers |
|---|---|---|
| Synthesis Method | Oxidative Polymerization | Standard and effective method for aniline derivatives. ias.ac.innih.gov |
| Solubility | High in organic solvents (e.g., NMP, DMSO, Chloroform) | Alkyl and alkoxy substituents are known to improve solubility. doi.orgias.ac.in |
| Conductivity | Moderate | Steric hindrance from methyl groups may reduce conductivity compared to polyaniline, but the polymer remains conductive. rroij.com |
| Thermal Stability | Good | Polyaniline derivatives generally exhibit good thermal stability. researchgate.netijcmas.com |
Copolymerization represents a versatile strategy to fine-tune the properties of conducting polymers. Incorporating this compound as a comonomer with aniline or other monomers could yield materials with a desirable balance of properties. rroij.comacs.org The synthesis of such copolymers would likely follow a similar oxidative polymerization route as the homopolymer, with varying molar ratios of the comonomers in the initial reaction mixture. rroij.com
The introduction of this compound moieties into a polyaniline backbone is expected to have several key impacts:
Improved Processability: The bulky dimethyl and flexible propoxy groups would disrupt the interchain packing, leading to enhanced solubility of the copolymer in organic solvents, a significant advantage for creating films and coatings. rroij.com
Tunable Optoelectronic Properties: The electronic nature of the this compound unit would alter the electronic structure of the copolymer, influencing its color, absorption spectrum, and conductivity. jept.de
Modified Morphology: The presence of the substituted monomer can influence the morphology of the resulting polymer, which in turn affects its bulk properties.
For instance, the copolymerization of 2-methylaniline with aniline has been shown to increase solubility while decreasing conductivity, a trade-off that can be managed by adjusting the comonomer ratio. rroij.com Similarly, copolymers of aniline with thiophene (B33073) have been synthesized, demonstrating that a wide range of functionalities can be integrated into a single polymer chain. jept.de A study on copolymers of 2,6-di(thiophen-2-yl)aniline (B11769289) and aniline showed improved solubility and photovoltaic efficiency compared to the respective homopolymers. researchgate.net This suggests that a copolymer of this compound and aniline could offer a synergistic combination of the high conductivity of polyaniline and the enhanced processability conferred by the substituted monomer.
The primary amine group of this compound makes it a suitable candidate for the synthesis of benzoxazine (B1645224) resins, a class of high-performance thermosets. nih.govmdpi.com Benzoxazine monomers are typically formed through a Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.govresearchgate.net
While this compound could be used as a monofunctional amine to create a simple benzoxazine monomer, a more advanced application involves its use as an end-capping agent for oligomers. This approach allows for the creation of telechelic oligomers that can be polymerized to form thermosets with tailored properties.
A hypothetical synthetic pathway could involve the initial synthesis of an oligomer with reactive sites, which is then terminated with this compound. These amine end-capped oligomers can then be reacted with a bisphenol and formaldehyde to produce a main-chain type benzoxazine polymer. This thermoset would benefit from the properties of the oligomer backbone, combined with the characteristic features of polybenzoxazines, such as near-zero shrinkage upon curing, high thermal stability, and low water absorption. nih.gov
The steric hindrance provided by the two methyl groups adjacent to the amine in this compound is a crucial factor in the synthesis of benzoxazines. Research has shown that sterically hindered amines can be used to control the reaction with formaldehyde, allowing for the selective synthesis of specific benzoxazine structures. acs.orgfigshare.com This controlled reactivity could be harnessed to create well-defined oligomeric benzoxazine precursors, leading to thermosets with predictable network structures and enhanced performance characteristics.
Role as a Versatile Synthetic Intermediate
Beyond polymer science, the reactivity of the aniline moiety in this compound, combined with its specific substitution pattern, positions it as a valuable intermediate in organic synthesis for the construction of more complex molecules.
Substituted anilines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.orgacs.orgacs.org The this compound molecule offers several reaction handles for the construction of heterocyclic rings.
Quinoline (B57606) Derivatives: Multicomponent reactions, such as the Doebner-von Miller reaction, could potentially utilize this compound, an α,β-unsaturated aldehyde, and a Lewis acid to construct substituted quinoline rings. The electron-donating propoxy group would influence the regioselectivity of the cyclization.
Indole (B1671886) Synthesis: The Fischer indole synthesis, a classic method for preparing indoles, could be adapted. While it traditionally involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, modern variations allow for the use of anilines under different catalytic systems.
Palladium-Catalyzed Cyclizations: Modern synthetic methods often rely on transition-metal catalysis. This compound could be a substrate in palladium-catalyzed reactions to form various heterocycles. For instance, reaction with appropriate coupling partners could lead to the synthesis of carbazoles, acridines, or other fused aromatic systems. acs.org
Quinazolinone Synthesis: The synthesis of quinazolinones can be achieved through various routes, including the reaction of 2-aminobenzamides with carbonyl compounds. While this compound is not a 2-aminobenzamide (B116534) itself, it could be chemically modified to incorporate the necessary functional groups or participate in multicomponent reactions that lead to the quinazolinone core. mdpi.com
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Route | Key Features |
|---|---|---|
| Quinolines | Multicomponent reactions (e.g., Doebner-von Miller) | Utilizes the aniline nitrogen and aromatic ring in cyclization. rsc.org |
| Indoles | Modified Fischer indole synthesis or palladium-catalyzed methods | Employs the aniline nitrogen as a key nucleophile. acs.org |
| Carbazoles | Palladium-catalyzed intramolecular C-H arylation | Forms a five-membered nitrogen-containing ring fused to two benzene (B151609) rings. acs.org |
| Pyrans | Reaction with ketonitriles in acidic media | Can lead to the formation of functionalized pyran heterocycles. researchgate.net |
The aromatic structure and reactive amine group of this compound make it a promising candidate for the synthesis of advanced organic materials.
Dyes and Pigments: Anilines are classical precursors for azo dyes, which are characterized by the -N=N- linkage. Diazotization of an aromatic amine followed by coupling with an electron-rich species is the fundamental process. This compound could serve as the coupling component, reacting with a diazonium salt. The propoxy and dimethyl groups would act as auxochromes, modifying the color and fastness properties of the resulting dye. For example, disperse dyes based on a 3-[(2,6-dimethyl-4-quinolinyl)amino] phenol system have been synthesized, demonstrating the utility of the 2,6-dimethylaniline (B139824) scaffold in dye chemistry. orientjchem.org
Functional Coatings: There is growing interest in "functional coatings" that provide properties beyond simple decoration and protection, such as conductivity, anti-corrosion, or stimuli-responsiveness. european-coatings.comyoutube.com Amine-functionalized molecules can be incorporated into resin systems, like epoxies, to enhance their performance. For example, amine-capped aniline trimers have been used to modify waterborne epoxy composites for heavy-duty anticorrosion coatings. researchgate.net Similarly, incorporating this compound into a coating formulation could improve adhesion to metal substrates and provide a barrier against corrosive agents. Its integration into a polymer backbone could also be used to develop conductive coatings. researchgate.net
The development of such advanced materials often relies on the precise molecular design of the building blocks. The specific substitution pattern of this compound offers a unique combination of steric and electronic effects that can be exploited to create novel materials with tailored functionalities.
Intermediate in the Formation of Specialized Chemical Probes and Bio-Conjugates
The structural attributes of this compound, namely its nucleophilic amino group and the substituted aromatic ring, position it as a valuable intermediate in the synthesis of specialized chemical probes and for bioconjugation. The electron-donating nature of the propoxy and methyl groups enhances the nucleophilicity of the aniline amine, making it a suitable precursor for creating molecules designed to interact with biological systems.
In the realm of bioconjugation, substituted anilines are instrumental in forming stable linkages with biomolecules. One notable application is in the three-component Mannich-type reaction for the modification of tyrosine residues on proteins. nih.gov This reaction involves the in-situ formation of an imine from an aldehyde and an electron-rich aniline, which then selectively reacts with the phenolic side chain of tyrosine. The enhanced reactivity of anilines with electron-donating substituents suggests that this compound could be a highly effective component in such protein modifications, allowing for the attachment of reporter molecules like fluorophores or other functional tags. nih.gov
Furthermore, aniline derivatives serve as effective linkers in the construction of complex bioconjugates. Bifunctional linkers that incorporate an aniline moiety can be used to connect different molecular entities, such as a targeting molecule and a therapeutic agent. nih.govacs.org The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting conjugate, including its stability, solubility, and steric hindrance around the linkage point. For instance, the ortho-dimethyl groups provide steric bulk that can influence the conformation of the attached molecules and potentially shield the linkage from enzymatic cleavage.
The synthesis of fluorescent probes is another area where aniline derivatives are crucial building blocks. nih.gov The aniline nitrogen can be readily derivatized to incorporate a fluorophore, while the rest of the molecule can be modified to include a reactive group for attachment to a target biomolecule. While direct examples involving this compound are not prevalent in the literature, its structural similarity to precursors used in dye and probe synthesis suggests its potential utility in creating novel probes with tailored spectroscopic and binding properties.
| Bioconjugation Strategy | Role of Substituted Aniline | Potential Advantage of this compound |
| Mannich-type Reaction | Forms a reactive imine with an aldehyde for tyrosine modification. nih.gov | Enhanced nucleophilicity due to electron-donating groups could increase reaction efficiency. |
| Bifunctional Linkers | Serves as a stable core for connecting different molecular components. nih.govacs.org | Steric hindrance from methyl groups may provide conformational control and stability. |
| Fluorescent Probes | Acts as a precursor for the synthesis of fluorogenic molecules. nih.gov | The substituted aromatic ring can be used to modulate the photophysical properties of the probe. |
Supramolecular Chemistry and Molecular Recognition
The this compound moiety possesses distinct structural features that make it an intriguing building block for the design of systems in supramolecular chemistry and molecular recognition. The arrangement of hydrogen bond donors (the -NH2 group) and acceptors (the propoxy oxygen), combined with the hydrophobic aromatic surface and steric bulk of the methyl groups, allows for a range of non-covalent interactions that can be exploited in the creation of organized molecular assemblies.
Design of Receptors and Host–Guest Systems Incorporating the this compound Moiety
The principles of molecular recognition rely on complementary interactions between a host and a guest molecule. The this compound structure can be incorporated into larger host molecules to create specific binding pockets. The aniline nitrogen and the ether oxygen can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking and hydrophobic interactions.
For instance, the aniline group is known to participate in recognition events with phenols, forming stable hydrogen-bonded complexes. This predictable interaction can be a design element in creating receptors for phenolic guests. The propoxy group adds another potential hydrogen bond acceptor site and increases the molecule's lipophilicity. The two methyl groups ortho to the amine provide significant steric hindrance, which can be a crucial factor in achieving shape selectivity in a host-guest system. This steric bulk can create a well-defined cavity that only allows guests of a specific size and shape to bind effectively.
While specific host-guest systems based on this compound are not extensively documented, the fundamental interactions that govern molecular recognition are well-established for its constituent functional groups. The design of synthetic receptors often involves the strategic placement of such functional groups to achieve high affinity and selectivity for a target guest molecule.
Self-Assembly Studies and Non-Covalent Interaction Analysis
The ability of this compound to participate in various non-covalent interactions makes it a candidate for studies in molecular self-assembly. Hydrogen bonding is a primary driver of self-assembly in many aniline-containing crystal structures. nih.gov The N-H protons of the aniline can act as hydrogen bond donors, while the lone pair on the nitrogen and the oxygen of the propoxy group can act as acceptors.
In the solid state, substituted anilines often form intricate hydrogen-bonding networks. For example, in the crystal structure of 4,4′-methylenebis(2,6-diethylaniline), a structurally related compound, the molecules are connected through N—H⋯N hydrogen bonds and C—H⋯π interactions. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions, potentially leading to the formation of one-dimensional chains or two-dimensional sheets in the solid state.
The interplay between hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals forces involving the alkyl groups would dictate the final supramolecular architecture. The steric hindrance from the ortho-methyl groups would likely influence the packing arrangement, possibly leading to less dense and more complex crystal structures compared to un-substituted anilines. Computational studies and crystal structure analysis of this compound and its derivatives would provide valuable insights into its self-assembly behavior and the nature of the non-covalent interactions at play.
| Non-Covalent Interaction | Potential Role in Supramolecular Assembly |
| N-H···N Hydrogen Bonding | Formation of linear or cyclic aggregates. |
| N-H···O Hydrogen Bonding | Interaction with the propoxy group of a neighboring molecule. |
| π-π Stacking | Stacking of aromatic rings, contributing to crystal packing. |
| C-H···π Interactions | Interaction of alkyl C-H bonds with the aromatic ring. nih.gov |
| Van der Waals Forces | General attractive forces contributing to overall stability. |
Catalysis Research and Ligand Development
The electronic and steric properties of this compound make it a compound of interest in the fields of catalysis and ligand development. The electron-rich nature of the aromatic ring and the steric hindrance provided by the ortho-methyl groups can be leveraged in both organometallic and organocatalysis.
Application as a Ligand in Organometallic Catalysis (Inferred from general aniline usage in catalysis)
Substituted anilines are widely used as ligands in organometallic chemistry, where they can coordinate to a metal center through the nitrogen atom. The electronic properties of the aniline can significantly influence the reactivity of the metal catalyst. The electron-donating propoxy and methyl groups in this compound increase the electron density on the nitrogen atom, enhancing its ability to donate to a metal center. This can stabilize the metal in a higher oxidation state and modulate its catalytic activity.
The steric bulk of the two ortho-methyl groups is particularly important. In transition metal catalysis, bulky ligands are often used to control the coordination number of the metal, create a specific reaction pocket, and influence the selectivity of the catalytic reaction. For example, sterically hindered aniline derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions. The steric hindrance can promote reductive elimination, a key step in many catalytic cycles, and can also influence the regioselectivity of the reaction. While direct catalytic applications of this compound as a ligand are not extensively reported, its structural features are analogous to those of other 2,6-disubstituted anilines that have been successfully employed in organometallic catalysis. princeton.edu
| Metal Catalyst | Aniline Ligand Role | Potential Effect of this compound |
| Palladium | Controls coordination environment and influences selectivity in cross-coupling reactions. | Enhanced electron donation and steric bulk could improve catalytic efficiency and selectivity. |
| Rhodium | Modulates reactivity in C-H activation and other transformations. | Increased electron density on the metal center could facilitate oxidative addition steps. |
| Copper | Stabilizes the metal center and influences the rate of amination reactions. | The bidentate nature (N and O donors) could lead to the formation of stable chelate complexes. |
Exploration as a Catalyst or Co-catalyst in Organic Transformations
Beyond its role as a ligand, this compound has the potential to act as an organocatalyst or a co-catalyst in various organic transformations. Electron-rich anilines have been shown to catalyze reactions such as the enantioselective 1,4-addition of benzenes to α,β-unsaturated aldehydes. The aniline can act as a nucleophilic catalyst, activating the substrate towards reaction.
Furthermore, substituted anilines have been demonstrated to be effective catalysts for bioconjugation reactions, such as oxime ligations. nih.gov They can accelerate the rate of reaction, allowing it to proceed under milder conditions. The catalytic activity of anilines in these transformations is often dependent on their pKa and nucleophilicity. The electron-donating groups in this compound would increase its basicity and nucleophilicity, potentially making it a more effective catalyst than aniline itself.
The exploration of this compound in organocatalysis is a promising area for future research. Its unique combination of electronic and steric properties could lead to the development of novel and efficient catalytic systems for a variety of organic reactions.
Future Research Directions and Emerging Paradigms for 2,6 Dimethyl 4 Propoxyaniline Research
Sustainable and Green Synthesis Routes
The pursuit of environmentally benign chemical processes is a critical goal for modern synthetic chemistry. Future research on 2,6-Dimethyl-4-propoxyaniline will increasingly focus on developing sustainable and green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Traditional synthetic methods for anilines often rely on harsh conditions, stoichiometric reagents, and precious metal catalysts. For instance, the reduction of nitroaromatics, a common pathway, typically involves high pressures and temperatures. specchemonline.com An emerging green alternative is the electrocatalytic reduction of nitroarenes using a redox mediator, a process that can be conducted at room temperature and pressure, potentially powered by renewable electricity. specchemonline.comchemistryworld.com Another promising avenue is the direct amination of phenols. organic-chemistry.org Recent advancements have demonstrated rhodium-catalyzed and nickel-catalyzed reductive amination of phenols, which can serve as a renewable feedstock derived from lignocellulose. organic-chemistry.orgrsc.org These methods offer high atom economy, with water as the primary byproduct. organic-chemistry.org
Future investigations should aim to adapt these green principles specifically for this compound, starting from precursors like 2,6-dimethylphenol (B121312) or 4-propoxy-2,6-dimethylphenol. The use of bio-derived solvents, microwave-assisted synthesis to reduce reaction times, and catalysts based on earth-abundant metals are key areas for exploration. tandfonline.comnih.govresearchgate.net
Exploration of Novel Reactivity and Unconventional Transformations
The unique electronic and steric properties of this compound—an electron-rich aromatic ring activated by the propoxy and amino groups, but sterically shielded at the ortho positions by methyl groups—make it a compelling substrate for exploring novel reactivity.
While classic aniline (B41778) chemistry is well-established, modern synthetic methods like C-H activation offer new pathways for functionalization. Research into palladium-catalyzed para-selective C-H olefination of aniline derivatives has shown great promise, providing a direct method to form new carbon-carbon bonds at the position opposite the amine. nih.govacs.org Applying such methods to this compound could lead to a new class of functionalized monomers and intermediates. The steric hindrance from the ortho-methyl groups could enhance selectivity by blocking undesired side reactions. nih.gov
Furthermore, photoredox catalysis opens up new reaction pathways under mild conditions. acs.org This technique can facilitate the generation of radical intermediates from anilines, enabling transformations that are difficult to achieve with traditional methods, such as sulfonylation or α-heteroarylation of the amine. princeton.eduresearchgate.netprinceton.edu Investigating the photoredox-mediated reactions of this compound could unlock novel derivatives with unique electronic and photophysical properties.
Integration into Advanced Functional Materials with Tunable Properties
Aniline derivatives are fundamental building blocks for a wide range of functional materials, including conducting polymers, liquid crystals, and fluorescent dyes. chemscene.com The specific structure of this compound makes it an attractive candidate for incorporation into advanced materials where precise control over molecular architecture and bulk properties is required.
The propoxy group can enhance solubility in organic solvents and influence intermolecular packing, which is crucial for applications in solution-processed organic electronics or liquid crystals. tandfonline.com Aniline-based structures are known to form the basis of liquid crystalline materials, where the molecular shape and polarity dictate the formation of ordered phases like smectic and nematic phases. chemscene.comtandfonline.com The derivatization of this compound could lead to new mesogens with tailored phase behavior.
In the realm of conducting polymers, polyaniline is a well-known example. scispace.com By polymerizing derivatives of this compound, new polymers with tunable conductivity, processability, and environmental stability could be developed. The methyl and propoxy substituents would modify the polymer's morphology and electronic properties, potentially leading to materials suitable for sensors, organic light-emitting diodes (OLEDs), or organic solar cells. kit.edursc.org
Development of High-Throughput Screening Methodologies for Derivatization
To fully explore the potential of the this compound scaffold, efficient methods for creating and testing large libraries of its derivatives are necessary. High-throughput screening (HTS) and automated synthesis platforms are essential tools for accelerating this discovery process.
Automated flow chemistry offers precise control over reaction parameters, enabling rapid optimization and the synthesis of compound libraries with high reproducibility. amidetech.comsyrris.comrsc.org This technology is particularly well-suited for multistep syntheses and can be integrated with in-line analytical techniques for real-time monitoring and purification. syrris.comacs.org A future research direction would be to develop a flow-based platform for the derivatization of this compound, allowing for the rapid generation of analogues for screening in biological or materials science applications. acs.org This approach reduces waste, improves safety, and shortens the discovery-to-application timeline. acs.org
Multiscale Computational Modeling for Predicting Macro-Properties from Molecular Structure
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules and materials, thereby guiding experimental efforts and reducing trial-and-error. dtu.dk A multiscale modeling approach can connect the quantum mechanical behavior of a single this compound molecule to the macroscopic properties of materials derived from it. cecam.org
At the quantum level, Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, reactivity, and oxidation potentials. nih.govbenthamdirect.comaljest.net These calculations can help rationalize the outcomes of chemical reactions and predict the most likely sites for functionalization. tandfonline.comacs.org For instance, DFT can elucidate how substituents influence the pKa and reactivity of the aniline nitrogen. researchgate.netscispace.com
At a larger scale, Molecular Dynamics (MD) simulations can predict the bulk properties of materials by modeling the interactions of many molecules over time. acs.org For polymers derived from this compound, MD simulations could predict their morphology, chain packing, and mechanical properties. scispace.comresearchgate.net For liquid crystal applications, MD can help predict phase transition temperatures and orientational order. By integrating these computational techniques, researchers can establish clear structure-property relationships, enabling the in silico design of new functional materials based on the this compound core before committing to extensive laboratory synthesis. kit.edudtu.dkuniupo.it
Q & A
Q. What are the critical safety precautions for handling 2,6-Dimethyl-4-propoxyaniline in laboratory settings?
- Methodological Answer : When handling this compound, adhere to the following protocols:
- Ventilation : Perform reactions in a fume hood or well-ventilated area to avoid inhalation of vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for high-temperature or high-pressure reactions .
- Decontamination : Wash exposed skin with soap and water immediately after contact. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For accidental ingestion, do not induce vomiting; administer water and seek medical attention .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Two primary methods are used:
- Nucleophilic Aromatic Substitution : React 4-propoxyaniline with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 80°C). Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Reductive Amination : Reduce 2,6-dimethyl-4-propoxy-nitrobenzene using H₂/Pd-C in ethanol. Confirm completion by FT-IR (disappearance of NO₂ stretch at 1520 cm⁻¹) .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | ≥98% | Unreacted aniline |
| Reductive Amination | 80–85 | ≥95% | Trace nitro compounds |
Q. How is this compound characterized analytically?
- Methodological Answer : Use a combination of techniques:
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.1 ppm (doublet, J=8 Hz), methyl groups at δ 2.2–2.4 ppm .
- Mass Spectrometry : ESI-MS m/z 194.1 [M+H]⁺ confirms molecular weight .
- Chromatography : HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Key variables to optimize:
- Catalyst Selection : Use Pd/C instead of Raney Ni for reductive amination to avoid over-reduction .
- Solvent Polarity : Higher polarity solvents (e.g., DMF) improve nucleophilic substitution yields but may increase hydrolysis; use molecular sieves to control moisture .
- Temperature Gradients : Stepwise heating (50°C → 80°C) reduces side reactions like oxidation to quinones .
Q. How can contradictory data on reaction pathways be resolved?
- Methodological Answer : Conflicting results (e.g., oxidation vs. substitution products) may arise from:
- Reagent Purity : Trace metals in solvents can catalyze unintended pathways. Pre-treat solvents with chelating agents .
- Analytical Artifacts : Use LC-MS to distinguish between isomeric byproducts. For example, oxidation products (quinones) exhibit distinct UV-Vis λmax at 320 nm .
- Replicate Studies : Conduct triplicate experiments under inert atmospheres (N₂/Ar) to isolate environmental variables .
Q. What are the potential biological applications of this compound derivatives?
- Methodological Answer : Derivatives show promise in:
- Antimicrobial Agents : Synthesize Schiff base analogs (e.g., with salicylaldehyde) and test against Gram-negative bacteria via MIC assays .
- Enzyme Inhibition : Modify the propoxy group to sulfonamide for carbonic anhydrase inhibition studies (IC₅₀ determination via fluorometric assays) .
Table 2 : Bioactivity Screening Example
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Sulfonamide analog | Carbonic Anhydrase IX | 0.45 |
| Schiff base complex | β-Lactamase | 12.3 |
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability varies with pH:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the propoxy group to phenol. Monitor via ¹H NMR (disappearance of δ 1.2 ppm triplet for propoxy CH₃) .
- Neutral/Basic Conditions (pH 7–12) : Stable for >48 hours. Degradation products (e.g., quinones) form only under oxidative conditions (H₂O₂/UV light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
